molecular formula C15H11BrN2O B13079117 3-amino-6-bromo-4-phenylquinolin-2(1H)-one CAS No. 439133-16-1

3-amino-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No.: B13079117
CAS No.: 439133-16-1
M. Wt: 315.16 g/mol
InChI Key: VMEHHVKLCJLNTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-4-phenylquinolin-2(1H)-one typically involves the halogenation of quinoline derivatives. One common method is the bromination of 1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromo-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-amino-6-bromo-4-phenylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-phenylquinolin-2(1H)-one: Lacks the amino group at the 3-position.

    3-amino-4-phenylquinolin-2(1H)-one: Lacks the bromine atom at the 6-position.

    3-amino-6-chloro-4-phenylquinolin-2(1H)-one: Contains a chlorine atom instead of bromine at the 6-position.

Uniqueness

3-amino-6-bromo-4-phenylquinolin-2(1H)-one is unique due to the presence of both the amino group at the 3-position and the bromine atom at the 6-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications .

Properties

CAS No.

439133-16-1

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

3-amino-6-bromo-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H11BrN2O/c16-10-6-7-12-11(8-10)13(14(17)15(19)18-12)9-4-2-1-3-5-9/h1-8H,17H2,(H,18,19)

InChI Key

VMEHHVKLCJLNTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N

Origin of Product

United States

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